molecular formula C22H22BrNO5 B271166 4-bromobenzyl 5-oxo-1-{4-[(propan-2-yloxy)carbonyl]phenyl}pyrrolidine-3-carboxylate

4-bromobenzyl 5-oxo-1-{4-[(propan-2-yloxy)carbonyl]phenyl}pyrrolidine-3-carboxylate

Cat. No.: B271166
M. Wt: 460.3 g/mol
InChI Key: QSBLNIIUGYVCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromobenzyl 5-oxo-1-{4-[(propan-2-yloxy)carbonyl]phenyl}pyrrolidine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzyl group, an isopropoxycarbonyl phenyl group, and a pyrrolidinecarboxylate moiety. Its intricate molecular architecture makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromobenzyl 5-oxo-1-{4-[(propan-2-yloxy)carbonyl]phenyl}pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Another method involves the selective oxidation of 4-bromobenzyl alcohol to 4-bromobenzaldehyde, followed by further reactions to introduce the isopropoxycarbonyl phenyl and pyrrolidinecarboxylate groups . The reaction conditions often include the use of oxidizing agents like Oxone and solvents such as acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromobenzyl 5-oxo-1-{4-[(propan-2-yloxy)carbonyl]phenyl}pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to aldehydes or carboxylic acids.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogen exchange reactions, particularly involving the bromobenzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Oxone, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-bromobenzyl alcohol yields 4-bromobenzaldehyde or 4-bromobenzoic acid .

Scientific Research Applications

4-bromobenzyl 5-oxo-1-{4-[(propan-2-yloxy)carbonyl]phenyl}pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-bromobenzyl 5-oxo-1-{4-[(propan-2-yloxy)carbonyl]phenyl}pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromobenzyl 5-oxo-1-{4-[(propan-2-yloxy)carbonyl]phenyl}pyrrolidine-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22BrNO5

Molecular Weight

460.3 g/mol

IUPAC Name

(4-bromophenyl)methyl 5-oxo-1-(4-propan-2-yloxycarbonylphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C22H22BrNO5/c1-14(2)29-22(27)16-5-9-19(10-6-16)24-12-17(11-20(24)25)21(26)28-13-15-3-7-18(23)8-4-15/h3-10,14,17H,11-13H2,1-2H3

InChI Key

QSBLNIIUGYVCPY-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC3=CC=C(C=C3)Br

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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